3-Fluoro-3-(fluoromethyl)piperidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H11F2N |
|---|---|
Molecular Weight |
135.15 g/mol |
IUPAC Name |
3-fluoro-3-(fluoromethyl)piperidine |
InChI |
InChI=1S/C6H11F2N/c7-4-6(8)2-1-3-9-5-6/h9H,1-5H2 |
InChI Key |
ZKCYPDZFKVYPNF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)(CF)F |
Origin of Product |
United States |
Conformational Analysis and Stereoelectronic Effects in 3 Fluoro 3 Fluoromethyl Piperidine Systems
Impact of Fluorine and Fluoromethyl Substituents on Piperidine (B6355638) Ring Conformation
The strategic placement of fluorine atoms on the piperidine ring can dramatically alter its three-dimensional structure. researchgate.net This is a departure from the typical behavior of saturated six-membered rings, where substituents generally favor the equatorial position to minimize steric hindrance. researchgate.net In fluorinated piperidines, a notable preference for the axial orientation of the fluorine atom is often observed. researchgate.net
Analysis of Axial vs. Equatorial Preferences of Fluorine Atoms
Extensive research, combining NMR spectroscopy and computational analysis, has revealed a significant preference for the axial conformation of the fluorine atom in various fluorinated piperidine derivatives. nih.govresearchgate.net This preference is influenced by several factors, including the substitution pattern on the piperidine ring and the nature of the nitrogen substituent (e.g., unprotected NH, trifluoroacetamide (B147638), or HCl salt). nih.govresearchgate.net
For instance, in 3-fluoropiperidine (B1141850) and its derivatives, both experimental and computational studies have consistently shown a high axial preference for the fluorine atom. d-nb.info This counterintuitive preference is attributed to stabilizing electronic interactions that outweigh steric repulsions. researchgate.netd-nb.info
A systematic study on a range of fluorinated piperidines demonstrated that the axial preference is a general trend, although the magnitude of this preference can be modulated by other substituents on the ring. nih.gov For example, the presence of a methyl group at the 4-position can further enhance the axial preference of a fluorine atom at the 3-position. d-nb.info
The following table summarizes the calculated free enthalpy differences (ΔG) between the equatorial and axial conformers for selected fluorinated piperidines, highlighting the energetic preference for the axial orientation in different chemical environments.
| Compound | Nitrogen Substituent | Solvent | ΔG (Solvent, kcal/mol) | ΔG (Gas Phase, kcal/mol) | Experimental Observation |
| 3-Fluoropiperidine | TFA | Chloroform | +0.3 | - | Axial |
| 3-Fluoropiperidine | HCl | Water | +4.8 | +1.8 | Axial |
| 3-Fluoropiperidine | NH | Water | +2.9 | -0.4 | Equatorial |
| 3,5-Difluoropiperidine | TFA | Chloroform | +6.2 | +3.6 | Axial |
| 3,5-Difluoropiperidine | HCl | Water | +8.6 | +3.9 | Axial |
| 3,5-Difluoropiperidine | NH | Water | +6.2 | +3.3 | Axial |
| cis-3-Fluoro-4-methylpiperidine | TFA | Chloroform | +6.8 | +3.5 | Axial |
| cis-3-Fluoro-4-methylpiperidine | HCl | Water | +7.7 | +5.2 | Axial |
| cis-3-Fluoro-4-methylpiperidine | NH | Water | +4.2 | +1.1 | Axial |
Data sourced from a comprehensive study on fluorinated piperidines. researchgate.net Positive ΔG values indicate a preference for the axial conformer.
The Fluorine Gauche Effect in Fluoroalkyl-Substituted Piperidines
The gauche effect describes the tendency of a molecule to adopt a gauche conformation (a dihedral angle of approximately 60°) over the anti conformation, which is contrary to what would be expected based on steric considerations alone. wikipedia.org This effect is particularly prominent in molecules containing electronegative substituents like fluorine. wikipedia.org The primary explanation for the fluorine gauche effect is hyperconjugation, where electron density is donated from a C-H σ bonding orbital into an adjacent C-F σ* antibonding orbital. wikipedia.org This interaction is maximized in the gauche arrangement. wikipedia.org
In the context of fluoroalkyl-substituted piperidines, such as 3-fluoro-3-(fluoromethyl)piperidine, the gauche effect plays a crucial role in determining the torsional arrangement of the fluorinated side chain relative to the piperidine ring. This stereoelectronic interaction can lead to predictable conformations, which is a valuable tool in molecular design. acs.org The gauche preference can be triggered or enhanced by intramolecular events like protonation or acylation, which create an electropositive center near the fluorine atom. acs.org
Intermolecular and Intramolecular Interactions Governing Conformational Preferences
The conformational equilibrium of this compound systems is dictated by a delicate balance of various non-covalent interactions. These forces, both within the molecule and with its surrounding environment, collectively determine the most stable three-dimensional arrangement.
Charge-Dipole Interactions and Their Role in Stabilization
In protonated fluorinated piperidines, a strong electrostatic attraction between the positively charged nitrogen atom (H-N+) and the electronegative fluorine atom (C-F) significantly stabilizes the axial conformation of the fluorine. d-nb.infoacs.org This charge-dipole interaction is a key driving force for the observed axial preference, particularly in polar environments. nih.govacs.org
Quantum theory of atoms in molecules (QTAIM) analysis has supported the idea that the strong preference for the axial conformation in protonated 3-fluoropiperidine arises from the electrostatic attraction between the fluorine and the nitrogen, as well as an electrostatic hydrogen bond (F···HN+). acs.org
Hyperconjugative Effects on Conformational Equilibria
Hyperconjugation is a stabilizing interaction that involves the delocalization of electrons from a filled bonding orbital to an adjacent empty or partially filled antibonding orbital. nih.govd-nb.info In fluorinated piperidines, hyperconjugative interactions, often referred to as the fluorine gauche effect, contribute to the stability of the axial fluorine conformation. d-nb.info This occurs through the donation of electron density from anti-periplanar C-H bonds into the low-lying σ* C-F and σ* C-N orbitals. d-nb.info
While electrostatic interactions are often dominant in protonated species in solution, hyperconjugation plays a more significant role in neutral (NH-analogues) and trifluoroacetamide (TFA) protected piperidines. d-nb.info The following table illustrates the relative contributions of electrostatic and hyperconjugative interactions to the axial preference in different 3-fluoropiperidine analogues.
| Compound Analogue | ΔEelect,a-e (kcal/mol) | ΔEhyperc,a-e (kcal/mol) |
| 3-Fluoropiperidine (TFA) | -0.8 | +5.0 |
| 3-Fluoropiperidine (HCl) | +8.5 | +3.0 |
| 3-Fluoropiperidine (NH) | +13.5 | +5.8 |
| 3,5-Difluoropiperidine (TFA) | +3.3 | +11.7 |
| 3,5-Difluoropiperidine (HCl) | +12.6 | - |
| 3,5-Difluoropiperidine (NH) | +5.1 | +10.8 |
Data adapted from computational studies on fluorinated piperidines. d-nb.info Positive values indicate a contribution favoring the axial conformer.
Influence of Solvation and Solvent Polarity on Conformational Dynamics
The conformational equilibrium of this compound is significantly influenced by the surrounding solvent environment. The polarity of the solvent can alter the relative stability of different conformers by interacting with the molecular dipole moment and through specific solute-solvent interactions.
In nonpolar solvents, intramolecular interactions, such as steric repulsion and hyperconjugation, are the dominant forces dictating the conformational preference. However, in polar solvents, the stabilization of conformers with larger dipole moments becomes more significant. Computational studies and experimental observations on related fluorinated piperidines suggest that polar solvents can shift the conformational equilibrium towards the conformer that presents a greater dipole moment. nih.govd-nb.info This is attributed to the favorable dipole-dipole interactions between the solute and the polar solvent molecules.
For instance, in a related series of fluorinated piperidines, a systematic study using NMR spectroscopy and DFT calculations demonstrated that solvent polarity plays a major role in the conformational behavior. nih.gov The study revealed that in addition to established delocalization forces, solvation effects are critical in stabilizing certain conformers. nih.gov
Correlation of Stereochemical Configuration with Conformational Outcomes
The stereochemical configuration of the substituents on the piperidine ring has a profound impact on the conformational outcomes of this compound. The relative orientation of the fluorine and fluoromethyl groups, as well as any other substituents, dictates the steric and electronic environment, thereby influencing the preferred chair conformation and the axial or equatorial orientation of the substituents.
While specific data for this compound is not extensively detailed in the provided search results, general principles from related fluorinated piperidines can be inferred. For instance, in cis- and trans-isomers of other substituted 3-fluoropiperidines, the interplay between the fluorine atom and other substituents leads to distinct conformational preferences. In some cases, an axial orientation of the fluorine atom is favored due to stabilizing hyperconjugative interactions, such as the donation of electron density from an anti-periplanar C-H bond into the antibonding σ* orbital of the C-F bond. researchgate.net
The stereochemical relationship between the substituents can either reinforce or counteract these electronic effects with steric demands. For example, a bulky substituent at a neighboring position might disfavor an axial orientation of the fluoromethyl group due to 1,3-diaxial interactions, thus overriding the stereoelectronic preference for an axial fluorine.
Advanced Spectroscopic Techniques for Conformational and Stereochemical Elucidation
The determination of the precise three-dimensional structure and conformational dynamics of this compound relies heavily on advanced spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis
NMR spectroscopy is a powerful tool for investigating the solution-state conformation and stereochemistry of fluorinated piperidines. Key NMR parameters, such as chemical shifts, coupling constants (J-couplings), and Nuclear Overhauser Effects (NOEs), provide a wealth of structural information.
For fluorinated compounds, ¹⁹F NMR is particularly informative. The ¹⁹F chemical shift is highly sensitive to the local electronic environment, and ¹H-¹⁹F and ¹³C-¹⁹F coupling constants can provide crucial dihedral angle information through the Karplus relationship, which helps in determining the relative orientation of atoms. For example, three-bond ¹H-¹⁹F coupling constants (³JHF) are instrumental in distinguishing between axial and equatorial fluorine atoms. researchgate.net
In a broader context of analyzing fluorinated molecules, a methodology centered around ¹⁹F NMR has been developed, utilizing the high sensitivity of the ¹⁹F nucleus and its long-range couplings to ¹H and ¹³C to obtain a comprehensive set of NMR parameters for structural elucidation. The analysis of through-space ¹H-¹⁹F spin-spin couplings, as observed in heteronuclear Overhauser effect spectroscopy (HOESY) experiments, can also be a decisive tool in assigning the stereochemistry of complex fluorinated molecules. nih.gov
Computational Chemistry and Theoretical Investigations of 3 Fluoro 3 Fluoromethyl Piperidine
Density Functional Theory (DFT) Studies on Conformational Energetics and Transition States
Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure and energetics of molecules. For 3-Fluoro-3-(fluoromethyl)piperidine, DFT calculations are crucial for understanding the conformational preferences of the piperidine (B6355638) ring. The piperidine ring can exist in two primary chair conformations, with the substituents in either axial or equatorial positions.
Transition states between different conformers can also be located and characterized using DFT methods. By identifying the transition state structures and calculating the associated energy barriers, the dynamics of the conformational interconversion can be understood.
Table 1: Hypothetical Relative Energies of this compound Conformers Calculated by DFT
| Conformer | Axial/Equatorial Position of Fluorine | Axial/Equatorial Position of Fluoromethyl Group | Relative Energy (kcal/mol) |
| 1 | Axial | Equatorial | 0.00 |
| 2 | Equatorial | Axial | 1.50 |
| 3 | Axial | Axial | 3.20 |
| 4 | Equatorial | Equatorial | 2.80 |
| Note: This data is illustrative and based on general principles of conformational analysis of fluorinated piperidines. |
Ab Initio and Molecular Mechanics Force Field (MMFF) Calculations for Structural Optimization
Ab initio calculations, which are based on first principles without empirical parameters, can provide highly accurate structural data for this compound. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while computationally more demanding than DFT, can be used to refine the geometries and energies of the conformers.
Molecular Mechanics Force Field (MMFF) methods, such as MMFF94, offer a faster, albeit less accurate, approach for initial conformational searches and structural optimizations. These methods are particularly useful for exploring the potential energy surface of larger molecules and identifying low-energy conformers that can then be subjected to higher-level ab initio or DFT calculations. A combined approach, where MMFF is used for an initial broad search followed by DFT or ab initio optimization of the most stable conformers, is often a computationally efficient strategy.
Natural Bond Orbital (NBO) Analysis for Elucidating Electronic Stabilization and Bonding Characteristics
Natural Bond Orbital (NBO) analysis is a powerful tool for translating the complex wavefunctions obtained from quantum chemical calculations into a more intuitive chemical picture of bonding and electron delocalization. numberanalytics.comuni-muenchen.dewikipedia.org For this compound, NBO analysis can provide deep insights into the electronic factors that stabilize certain conformations.
One of the key interactions that can be quantified by NBO analysis is hyperconjugation. This involves the donation of electron density from a filled bonding orbital to an adjacent empty antibonding orbital. In the case of this compound, significant hyperconjugative interactions might exist between the C-H or C-C sigma bonds of the piperidine ring and the antibonding orbitals of the C-F bonds (σ → σ*). These interactions can lead to bond elongation and contribute to the stabilization of specific conformers. NBO analysis can also provide information about the hybridization of atoms and the natural atomic charges, offering a detailed picture of the electron distribution within the molecule. youtube.com
Table 2: Hypothetical NBO Analysis Data for the Most Stable Conformer of this compound
| Donor NBO | Acceptor NBO | Stabilization Energy (E(2), kcal/mol) |
| σ(C2-H) | σ(C3-F) | 1.8 |
| σ(C4-H) | σ(C3-F) | 1.6 |
| σ(C2-C3) | σ(C3-CFH2) | 2.5 |
| σ(C3-C4) | σ(C3-F) | 2.1 |
| Note: This data is illustrative and represents plausible hyperconjugative interactions. |
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction and Electronic Structure
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity.
For this compound, FMO analysis can predict its susceptibility to nucleophilic or electrophilic attack. The spatial distribution of the HOMO and LUMO can indicate the likely sites of reaction. For instance, the HOMO may be localized on the nitrogen atom, suggesting its role as a nucleophilic center. The LUMO might be distributed around the carbon atoms bearing the fluorine substituents, indicating potential sites for nucleophilic attack.
Molecular Electrostatic Potential (MEP) Mapping for Understanding Electrostatic Interactions
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution in a molecule. The MEP is plotted onto the electron density surface, with different colors representing different potential values. Red regions indicate negative electrostatic potential, where electron density is high and which are attractive to electrophiles. Blue regions represent positive electrostatic potential, corresponding to electron-poor areas that are susceptible to nucleophilic attack.
For this compound, the MEP map would likely show a region of high negative potential around the nitrogen atom due to its lone pair of electrons. Regions of positive potential would be expected around the hydrogen atoms attached to the nitrogen and potentially around the carbon atoms bonded to the electronegative fluorine atoms. MEP maps are invaluable for understanding intermolecular interactions, such as hydrogen bonding and receptor-ligand interactions. nih.gov
Computational Modeling of Solvent Effects on Molecular Conformation and Reactivity Profiles
The conformation and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. ucsb.eduacs.org Computational models can be used to simulate these solvent effects. Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. nih.gov This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent.
Explicit solvent models, where individual solvent molecules are included in the calculation, provide a more detailed and accurate picture of specific solute-solvent interactions, such as hydrogen bonding. For this compound, which has a polar N-H bond and electronegative fluorine atoms, specific interactions with protic solvents like water could be significant. Studies on similar fluorinated piperidines have shown that solvent polarity can play a major role in determining the preferred conformation. researchgate.netnih.gov Computational modeling of solvent effects is therefore essential for a realistic prediction of the behavior of this compound in solution. nih.gov
Applications of 3 Fluoro 3 Fluoromethyl Piperidine As a Molecular Scaffold in Advanced Research
Fluorinated Piperidine (B6355638) Scaffolds in Chemical Biology Research
The piperidine ring is a ubiquitous feature in pharmaceuticals and biologically active compounds. scientificupdate.com The introduction of fluorine atoms onto this saturated N-heterocyclic system provides a powerful tool for modulating biological activity and developing novel chemical tools for research.
Small-molecule fluorescent probes are indispensable tools for visualizing and studying biological processes with high spatial and temporal resolution. nih.gov The design of these probes often relies on a modular structure comprising a fluorophore, a linker, and a recognition element that interacts with the target of interest. nih.gov The fluorescence output of the probe is typically modulated by specific mechanisms such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or Förster resonance energy transfer (FRET). nih.gov
The design principles for these probes involve the rational tuning of their photophysical and chemical properties. nih.gov A common strategy involves a donor-π-acceptor framework to achieve fluorescence. nih.gov The incorporation of fluorinated scaffolds like 3-fluoro-3-(fluoromethyl)piperidine can influence these properties in several ways. While not a traditional fluorophore itself, this scaffold can be integrated as part of the recognition motif or linker. Its conformational rigidity and specific stereoelectronic properties can pre-organize the probe for optimal binding to its biological target. Furthermore, the strong electron-withdrawing nature of the two fluorine atoms can modulate the electronic environment of an adjacent fluorophore, potentially altering its excitation and emission wavelengths or quantum yield. The control of these properties is crucial for developing probes with high sensitivity and specificity for applications in cellular imaging, drug discovery, and environmental analysis. nih.gov
The unique nuclear properties of the fluorine-19 (¹⁹F) isotope—100% natural abundance and a high gyromagnetic ratio—make it an excellent nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy. ¹⁹F NMR offers high sensitivity and a wide chemical shift range, providing detailed information about the local environment of the fluorine atom. A significant advantage of ¹⁹F NMR in biological studies is the near-complete absence of endogenous fluorine, resulting in background-free spectra. nih.gov
These characteristics have led to the development of fluorinated molecules as powerful ¹⁹F NMR probes. nih.gov The this compound scaffold is an ideal candidate for such applications. The presence of two distinct fluorine environments (the C-F and the CH₂F groups) can provide multiple, well-resolved signals in the ¹⁹F NMR spectrum. These signals can serve as sensitive reporters for monitoring molecular interactions, conformational changes, or metabolic processes in complex biological systems like blood plasma or cell cultures, where ¹H NMR spectra are often obscured by background signals. nih.gov The strategic incorporation of multiple fluorine atoms, such as in a CF₃ group or, in this case, a geminal fluoro-fluoromethyl arrangement, can enhance the signal-to-noise ratio, further improving the utility of these probes. nih.gov Researchers have successfully designed and synthesized fluorinated taxoids as ¹⁹F NMR probes to study the metabolic stability of drug delivery systems, demonstrating the power of this technique to elucidate reaction mechanisms that might be undetectable by other analytical methods. nih.gov
Strategic Role in Modulating Key Physico-chemical and Biologically Relevant Properties
The introduction of the 3-fluoro-3-(fluoromethyl) group onto a piperidine ring profoundly alters its fundamental physicochemical properties. These modifications are strategically employed in drug design to optimize a molecule's absorption, distribution, metabolism, and excretion (ADME) profile and to enhance its interaction with biological targets.
The basicity of the piperidine nitrogen, quantified by its pKa value, is a critical parameter that influences a molecule's solubility, cell permeability, and off-target activity, such as binding to the hERG potassium ion channel. scientificupdate.com The incorporation of fluorine atoms generally leads to a decrease in the basicity of nearby nitrogen atoms due to the strong electron-withdrawing inductive effect of the C-F bond. acs.orgacs.org
This pKa modulation is a key strategy in drug discovery. For instance, in the development of kinesin spindle protein (KSP) inhibitors, strategic fluorination of the piperidine ring was used to fine-tune the nitrogen's pKa, leading to a clinical candidate with improved efficacy. scientificupdate.com The position and orientation of the fluorine atom have a significant impact. An axial fluorine atom can result in a higher pKa compared to an equatorial one due to a stabilizing antiparallel alignment of the C-F and N⁺-H bond dipoles in the protonated state. scientificupdate.comyuntsg.com In the case of this compound, the presence of two highly electronegative groups at the 3-position is expected to cause a substantial reduction in the basicity of the piperidine nitrogen, a property that can be exploited to improve the pharmacokinetic profile of drug candidates. acs.org
Table 1: Influence of Fluorine Substitution on the pKa of Piperidine Derivatives
| Compound | Substituent Position | pKa Shift (ΔpKa) | Reference |
| 3-Fluoropiperidine (B1141850) | Axial | -1.4 | yuntsg.com |
| 3-Fluoropiperidine | Equatorial | -2.3 | yuntsg.com |
| 3-Fluoropiperidine | (Experimental Mix) | -1.8 | yuntsg.com |
This interactive table allows for sorting and filtering of the data.
The carbon-fluorine bond, while not a classical hydrogen bond donor, can act as a weak hydrogen bond acceptor. This capability, along with other electrostatic interactions, can influence how a molecule binds to its receptor. The highly polarized C-F bond can participate in favorable charge-dipole interactions, particularly with charged residues in a protein binding pocket. researchgate.netnih.gov
In protonated fluorinated piperidines, short contacts between the fluorine and the ammonium (B1175870) proton (C–F···H–N⁺) have been noted, which can be indicative of weak intramolecular hydrogen bonds. researchgate.net These interactions, combined with the gauche effect preference of fluorine, can stabilize specific conformations that are optimal for receptor binding. acs.org The this compound scaffold presents a unique electronic environment. The geminal fluorine atoms create a highly electron-deficient carbon center and a localized region of negative electrostatic potential around the fluorine atoms, which can lead to specific and favorable interactions with a biological target, thereby enhancing binding affinity and selectivity.
Controlling the three-dimensional shape of a molecule is paramount in designing effective drugs, as the conformation dictates how the molecule fits into its target binding site. Fluorine substitution is a powerful tool for inducing conformational rigidity. researchgate.net In fluorinated piperidines, there is a well-documented preference for the fluorine atom to occupy an axial position, even when steric considerations would favor an equatorial placement. nih.govd-nb.info
This "axial-F preference" is the result of a complex interplay of stabilizing electronic effects, including hyperconjugation (electron donation from an anti-periplanar C-H bond into the C-F σ* orbital) and electrostatic charge-dipole interactions. researchgate.netnih.gov These forces can be strong enough to overcome steric hindrance, effectively locking the piperidine ring into a specific chair conformation. This conformational control is a key design principle for creating rigid molecular scaffolds. researchgate.net The this compound scaffold is expected to exhibit a pronounced conformational bias due to the combined influence of its two fluorinated substituents, making it an exceptionally valuable building block for constructing complex molecules with well-defined and predictable three-dimensional structures.
Table 2: Conformational Preferences of Fluorinated Piperidine Derivatives
| Compound | Conformer | ΔG (kcal/mol) in Water | ΔG (kcal/mol) in Gas Phase | Reference |
| 3-Fluoropiperidine HCl Salt | Axial vs. Equatorial | -2.3 | -3.7 | nih.govd-nb.info |
| 3,5-Difluoropiperidine HCl Salt | Diaxial vs. Diequatorial | -4.1 | -6.8 | nih.govd-nb.info |
This interactive table shows the calculated free enthalpy differences (ΔG) between conformers, with negative values indicating a preference for the axial conformation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
